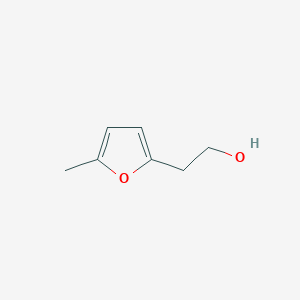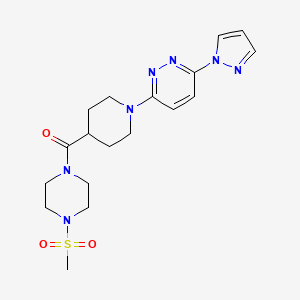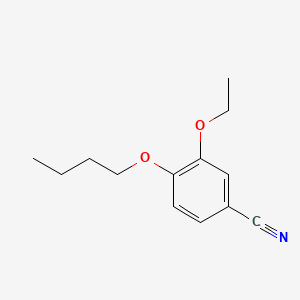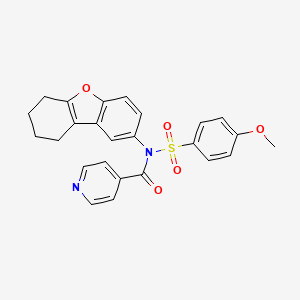
2-Furanethanol, 5-methyl-
Übersicht
Beschreibung
“2-Furanethanol, 5-methyl-” is a natural product that can be isolated from the essential oil of D. rupicola Biv . It also acts as an oxidative product of 2,5 dimethylfuran (DMF) by cytochrome P450 (CYP) .
Synthesis Analysis
The synthesis of “2-Furanethanol, 5-methyl-” has been studied in the context of biomass conversion . It is known to be a reduction product of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of renewable carbohydrates . The catalytic systems for the synthesis of “2-Furanethanol, 5-methyl-” from both HMF and carbohydrates have been explored .
Molecular Structure Analysis
The molecular formula of “2-Furanethanol, 5-methyl-” is C6H8O2 . Its molecular weight is 112.1265 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c1-5-2-3-6 (4-7)8-5/h2-3,7H,4H2,1H3 .
Chemical Reactions Analysis
“2-Furanethanol, 5-methyl-” is known to participate in model reactions on roast aroma formation .
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antibacterial activity of furan derivatives against both gram-positive and gram-negative bacteria .
Antibacterial Activity
Ligand Design
Heterocyclic Systems
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used in various chemical reactions and may interact with different enzymes or receptors depending on the specific context .
Mode of Action
It’s likely that the compound interacts with its targets through chemical reactions, possibly involving the formation or breaking of bonds .
Biochemical Pathways
2-(5-Methylfuran-2-yl)ethanol is involved in several biochemical pathways. For instance, it can be produced from 5-methylfurfuryl alcohol (5-MFA) in a catalyst-free method, yielding bis(5-methylfuran-2-yl)methane (BMFM) as a biodiesel precursor . This process involves a H2O and air mediated free radical decarboxylation mechanism .
Pharmacokinetics
It’s suggested that the compound has high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier . These properties could impact the bioavailability of the compound.
Result of Action
Its conversion into biodiesel precursors suggests that it may play a role in energy production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Methylfuran-2-yl)ethanol. For instance, the presence of H2O and air is crucial for the conversion of 5-methylfurfuryl alcohol (5-MFA) into bis(5-methylfuran-2-yl)methane (BMFM) . Additionally, the compound should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Eigenschaften
IUPAC Name |
2-(5-methylfuran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSNCBFUWPMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanethanol, 5-methyl- | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-(4-Benzylpiperazine-1-carbonyl)phenyl]methyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2682900.png)
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/no-structure.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)



![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)
![N-(benzo[d]thiazol-5-yl)furan-2-carboxamide](/img/structure/B2682915.png)

![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)
![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2682920.png)
![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2682921.png)